molecular formula C54H45BrP3Rh- B085881 Bromotris(triphenylphosphine)rhodium(I) CAS No. 14973-89-8

Bromotris(triphenylphosphine)rhodium(I)

Cat. No.: B085881
CAS No.: 14973-89-8
M. Wt: 969.7 g/mol
InChI Key: HVQBRJSQQWBTDF-UHFFFAOYSA-M
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Description

Bromotris(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula [RhBr(PPh₃)₃]. It is an organometallic compound that features a rhodium center coordinated to three triphenylphosphine ligands and one bromide ligand. This compound is known for its distinctive orange crystalline appearance and is widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromotris(triphenylphosphine)rhodium(I) can be synthesized through the reaction of rhodium(III) chloride hydrate with triphenylphosphine and lithium bromide in a suitable solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of bromotris(triphenylphosphine)rhodium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and packaged in glass bottles to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bromotris(triphenylphosphine)rhodium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bromotris(triphenylphosphine)rhodium include hydrogen gas, carbon monoxide, and various halides. Reactions are typically carried out under inert gas atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving bromotris(triphenylphosphine)rhodium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield rhodium complexes with different halide ligands, while oxidation reactions can produce rhodium(III) complexes .

Scientific Research Applications

Bromotris(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bromotris(triphenylphosphine)rhodium involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity. The bromide ligand can be easily substituted, allowing for the formation of different rhodium complexes that participate in various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Chlorotris(triphenylphosphine)rhodium: Similar to bromotris(triphenylphosphine)rhodium but with a chloride ligand instead of bromide.

    Iodotris(triphenylphosphine)rhodium: Features an iodide ligand in place of bromide.

    Carbonyltris(triphenylphosphine)rhodium: Contains a carbonyl ligand instead of a halide.

Uniqueness

Bromotris(triphenylphosphine)rhodium(I) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to its analogs. The bromide ligand provides a balance between reactivity and stability, making it suitable for a wide range of catalytic applications .

Properties

IUPAC Name

rhodium;triphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBRJSQQWBTDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45BrP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

969.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14973-89-8
Record name Bromotris(triphenylphosphine)rhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014973898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotris(triphenylphosphine)rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Bromotris(triphenylphosphine)rhodium(I) and how was it determined?

A1: Bromotris(triphenylphosphine)rhodium(I) possesses a square planar geometry around the central Rhodium atom. This structural information was determined using Extended X-ray Absorption Fine Structure (EXAFS), a technique that analyzes the backscattering of X-rays to elucidate interatomic distances and coordination geometry within a molecule. This research represented a novel application of EXAFS for structural determination of such compounds. []

Q2: How does the immobilization of Bromotris(triphenylphosphine)rhodium(I) on polymer supports affect its structure?

A2: X-ray absorption studies reveal that cross-linking of polymer-bound Bromotris(triphenylphosphine)rhodium(I) catalyst leads to structural changes within the complex. [] While the exact nature and extent of these changes are not fully elaborated in the provided abstract, this highlights the impact of immobilization on catalyst structure, which can influence its activity and selectivity.

Q3: Can Bromotris(triphenylphosphine)rhodium(I) be used as a catalyst in organic synthesis?

A3: While the provided abstracts don't directly mention Bromotris(triphenylphosphine)rhodium(I) as a catalyst in specific reactions, they highlight its significance in the broader context of catalysis. Notably, one study focuses on the hydrogenation of cyclopropene fatty acid methyl esters using a homogenous catalyst. [] Though the specific catalyst isn't named, this research suggests potential applications of rhodium complexes like Bromotris(triphenylphosphine)rhodium(I) in similar hydrogenation reactions.

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